Glycyl-L-isoleucyl-L-seryl-L-seryl-L-lysyl-L-phenylalanine
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Overview
Description
Glycyl-L-isoleucyl-L-seryl-L-seryl-L-lysyl-L-phenylalanine is a peptide compound composed of six amino acids: glycine, isoleucine, serine, serine, lysine, and phenylalanine. Peptides like this one are essential in various biological processes and have significant applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-isoleucyl-L-seryl-L-seryl-L-lysyl-L-phenylalanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removal of the protecting group from the amino terminus of the resin-bound peptide.
Coupling: Addition of the next amino acid in the sequence, activated by coupling reagents such as HBTU or DIC.
Cleavage: Final removal of the peptide from the resin and deprotection of side chains using a cleavage cocktail, often containing trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides like this compound can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, ensuring high purity and yield. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Glycyl-L-isoleucyl-L-seryl-L-seryl-L-lysyl-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: Oxidative conditions can modify the side chains of amino acids like serine and lysine.
Reduction: Reduction reactions can be used to modify disulfide bonds if present.
Substitution: Nucleophilic substitution reactions can occur at the amino or carboxyl termini.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of serine residues can lead to the formation of serine sulfoxide.
Scientific Research Applications
Glycyl-L-isoleucyl-L-seryl-L-seryl-L-lysyl-L-phenylalanine has various applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and signaling pathways.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle.
Industry: Utilized in the development of peptide-based materials and sensors.
Mechanism of Action
The mechanism of action of Glycyl-L-isoleucyl-L-seryl-L-seryl-L-lysyl-L-phenylalanine involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the context and the specific biological system in which the peptide is studied.
Comparison with Similar Compounds
Similar Compounds
Glycyl-L-alanyl-L-seryl-L-seryl-L-lysyl-L-phenylalanine: Similar structure but with alanine instead of isoleucine.
Glycyl-L-isoleucyl-L-seryl-L-seryl-L-lysyl-L-tyrosine: Similar structure but with tyrosine instead of phenylalanine.
Uniqueness
Glycyl-L-isoleucyl-L-seryl-L-seryl-L-lysyl-L-phenylalanine is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and applications.
Properties
CAS No. |
592509-31-4 |
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Molecular Formula |
C29H47N7O9 |
Molecular Weight |
637.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C29H47N7O9/c1-3-17(2)24(36-23(39)14-31)28(43)35-22(16-38)27(42)34-21(15-37)26(41)32-19(11-7-8-12-30)25(40)33-20(29(44)45)13-18-9-5-4-6-10-18/h4-6,9-10,17,19-22,24,37-38H,3,7-8,11-16,30-31H2,1-2H3,(H,32,41)(H,33,40)(H,34,42)(H,35,43)(H,36,39)(H,44,45)/t17-,19-,20-,21-,22-,24-/m0/s1 |
InChI Key |
JFCCIKLXXABKBZ-WYCBBVJFSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)CN |
Canonical SMILES |
CCC(C)C(C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)CN |
Origin of Product |
United States |
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